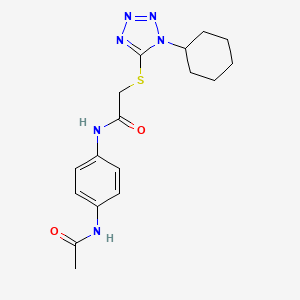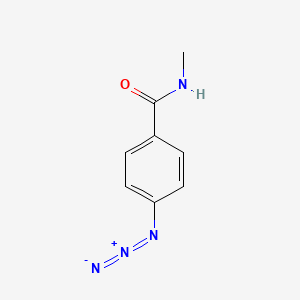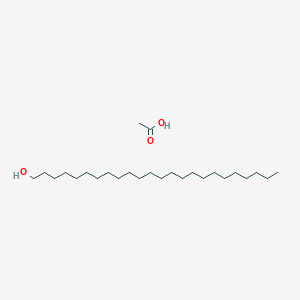
乙酸--四合酸-1-醇 (1/1)
描述
1-Tetracosanol, acetate, also known as tetracosyl acetate, is a long-chain fatty alcohol ester. It is derived from 1-tetracosanol, a fatty alcohol containing 24 carbon atoms, and acetic acid. This compound is commonly found in the epicuticular waxes of plants and is known for its waxy nature and low solubility in water.
科学研究应用
1-Tetracosanol, acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in plant epicuticular waxes and its effects on plant physiology.
Medicine: Investigated for its potential cytoprotective effects and its use as a nutritional supplement.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its waxy nature and stability.
安全和危害
作用机制
Target of Action
1-Tetracosanol, acetate, also known as Acetic acid–tetracosan-1-ol (1/1), is a fatty alcohol containing 24 carbon atoms
Biochemical Pathways
Fatty alcohols like 1-tetracosanol are usually derived from the fatty acid lignoceric acid . They can participate in various metabolic processes, including energy production, lipid synthesis, and protein acetylation .
生化分析
Biochemical Properties
1-Tetracosanol, acetate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetyl-CoA synthetase, which catalyzes the conversion of acetate into acetyl-CoA, a crucial molecule in energy production and lipid synthesis . Additionally, 1-Tetracosanol, acetate is known to interact with fatty acid synthase, an enzyme involved in the synthesis of long-chain fatty acids . These interactions are essential for maintaining cellular lipid homeostasis and energy balance.
Cellular Effects
1-Tetracosanol, acetate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to enhance insulin sensitivity by modulating the insulin receptor kinase pathway . This modulation leads to improved glucose uptake and utilization in cells, thereby playing a role in managing insulin resistance and type 2 diabetes. Additionally, 1-Tetracosanol, acetate has been observed to impact lipid metabolism by regulating the expression of genes involved in fatty acid synthesis and oxidation .
Molecular Mechanism
The molecular mechanism of 1-Tetracosanol, acetate involves several key interactions at the molecular level. It binds to acetyl-CoA synthetase, facilitating the conversion of acetate to acetyl-CoA . This binding interaction is crucial for the compound’s role in lipid metabolism. Furthermore, 1-Tetracosanol, acetate has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in cholesterol synthesis . This inhibition leads to reduced cholesterol levels, highlighting its potential as a cholesterol-lowering agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Tetracosanol, acetate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1-Tetracosanol, acetate maintains its biochemical activity, influencing cellular functions such as lipid metabolism and insulin sensitivity . Prolonged exposure to high concentrations may lead to cellular stress and altered metabolic responses.
Dosage Effects in Animal Models
The effects of 1-Tetracosanol, acetate vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve lipid profiles and enhance insulin sensitivity . At high doses, it may exhibit toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
1-Tetracosanol, acetate is involved in several metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as acetyl-CoA synthetase and fatty acid synthase, facilitating the synthesis and oxidation of fatty acids . Additionally, the compound influences the tricarboxylic acid (TCA) cycle by providing acetyl-CoA, a key substrate for energy production . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 1-Tetracosanol, acetate is transported and distributed through various mechanisms. It interacts with lipid transporters and binding proteins, facilitating its movement across cellular membranes . The compound is also known to accumulate in lipid-rich tissues, such as adipose tissue and the liver . This distribution pattern is essential for its role in lipid metabolism and energy storage.
Subcellular Localization
1-Tetracosanol, acetate exhibits specific subcellular localization, primarily within lipid droplets and the endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. Within these organelles, 1-Tetracosanol, acetate exerts its biochemical effects, influencing lipid synthesis and storage .
准备方法
Synthetic Routes and Reaction Conditions: 1-Tetracosanol, acetate can be synthesized through the esterification of 1-tetracosanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of 1-tetracosanol, acetate involves the large-scale esterification of 1-tetracosanol with acetic acid. The process may include the use of continuous reactors and distillation units to purify the final product. The reaction conditions are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-Tetracosanol, acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-tetracosanol and acetic acid in the presence of a base or acid.
Oxidation: The alcohol group in 1-tetracosanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Hydrolysis: 1-Tetracosanol and acetic acid.
Oxidation: Tetracosanal (aldehyde) or tetracosanoic acid (carboxylic acid).
Reduction: 1-Tetracosanol.
相似化合物的比较
1-Octacosanol: A long-chain fatty alcohol with 28 carbon atoms, known for its use as a nutritional supplement.
1-Hexacosanol: A fatty alcohol with 26 carbon atoms, found in plant waxes.
1-Docosanol: A fatty alcohol with 22 carbon atoms, used in antiviral creams.
Uniqueness: 1-Tetracosanol, acetate is unique due to its specific chain length and ester functional group. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
属性
IUPAC Name |
acetic acid;tetracosan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-2(3)4/h25H,2-24H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLWLOAEBBEREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90838859 | |
| Record name | Acetic acid--tetracosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90838859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-29-7 | |
| Record name | Acetic acid--tetracosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90838859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


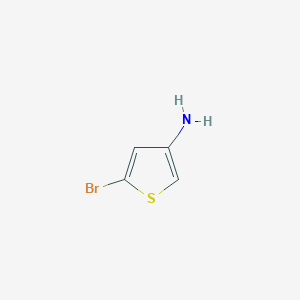


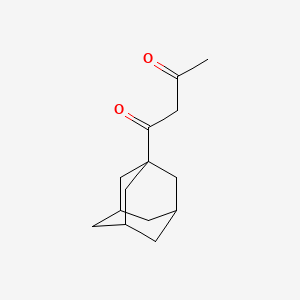
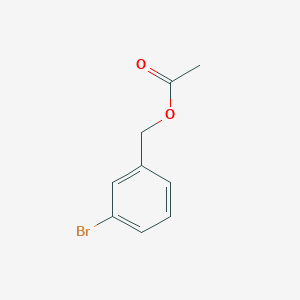
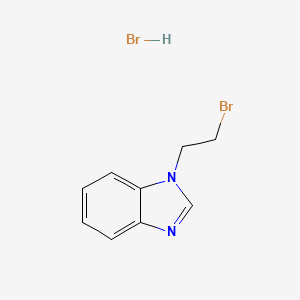
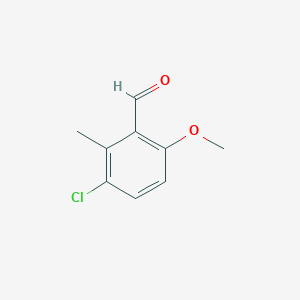
![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)
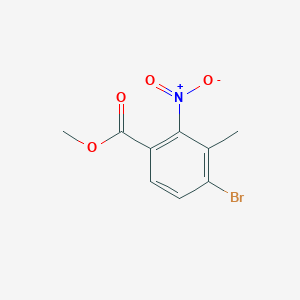
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)
![bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B3156185.png)
